Desmethyl-YM-298198

Description

Properties

IUPAC Name |

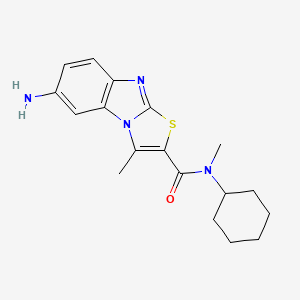

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXOMYXOBVLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Desmethyl-YM-298198

A Comprehensive Overview for Researchers and Drug Development Professionals

Executive Summary

Desmethyl-YM-298198 is understood to be a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This technical guide synthesizes the available preclinical data for its closely related parent compound, YM-298198, to elucidate the mechanism of action, pharmacological profile, and the experimental basis for these findings. The data presented herein is primarily derived from the characterization of YM-298198 and should be considered as a strong proxy for the activity of this compound, a derivative thereof. YM-298198 has been shown to act as a negative allosteric modulator of mGluR1, effectively inhibiting its function without competing with the endogenous ligand, glutamate. This compound has demonstrated efficacy in preclinical models of pain, highlighting its therapeutic potential.

Core Mechanism of Action: Non-Competitive Antagonism of mGluR1

This compound is a derivative of YM-298198, which is characterized as a selective and non-competitive antagonist of the mGluR1 receptor.[1] This mode of action signifies that the compound does not bind to the orthosteric site where glutamate, the endogenous agonist, binds. Instead, it interacts with an allosteric site on the receptor, inducing a conformational change that prevents receptor activation, even in the presence of glutamate.[1]

The primary downstream signaling pathway of mGluR1 involves its coupling to Gq/G11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By acting as a non-competitive antagonist, this compound is expected to inhibit this entire cascade, preventing the glutamate-induced rise in intracellular calcium and subsequent cellular responses.

The parent compound, YM-298198, has been shown to inhibit glutamate-induced inositol phosphate production in NIH3T3 cells expressing mGluR1 in a noncompetitive manner.[1] Furthermore, radioligand binding studies have confirmed that [3H]YM-298198 binding is not displaced by glutamate but is competitively displaced by another non-competitive mGluR1 antagonist, CPCCOEt, indicating that they share an allosteric binding site.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the parent compound, YM-298198, which provides a strong indication of the expected potency and binding characteristics of this compound.

Table 1: In Vitro Potency of YM-298198

| Parameter | Cell Line | Value | Reference |

| IC50 | mGluR1-NIH3T3 | 16 ± 5.8 nM | [1] |

Table 2: Radioligand Binding Affinity of [3H]YM-298198

| Parameter | Preparation | Value | Reference |

| KD | mGluR1-NIH3T3 cell membranes | 32 ± 8.5 nM | [1] |

| Bmax | mGluR1-NIH3T3 cell membranes | 2297 ± 291 fmol/mg protein | [1] |

| Ki | Rat mGluR1-NIH membranes | 19 nM | [2] |

Table 3: Selectivity Profile of YM-298198

| Receptor/Target | Activity | Concentration | Reference |

| mGluR2, 3, 4a, 6, 7b | No agonistic or antagonistic activity | Up to 10 µM | [2] |

| Ionotropic glutamate receptors | Not specified, but generally selective | Not specified | [1] |

| Other receptors, transporters, and ion channels | Not specified, but generally selective | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the parent compound, YM-298198, which are foundational to understanding the mechanism of action of this compound.

Inositol Phosphate (IP) Accumulation Assay

This functional assay is crucial for determining the inhibitory effect of a compound on the Gq/G11 signaling pathway.

-

Cell Culture: NIH3T3 cells stably expressing mGluR1 are cultured in appropriate media.

-

Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pool.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., YM-298198).

-

Stimulation: Glutamate is added to stimulate the mGluR1 receptors and induce IP production.

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Quantification: The total [3H]inositol phosphates are separated by ion-exchange chromatography and quantified using a scintillation counter.

-

Data Analysis: The concentration-response curve for the antagonist is plotted to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) and receptor density (Bmax) of a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from mGluR1-expressing cells or tissues (e.g., rat cerebellum).

-

Incubation: The membranes are incubated with increasing concentrations of the radiolabeled antagonist (e.g., [3H]YM-298198).

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding curves are then generated to determine the KD and Bmax values.

In Vivo Preclinical Evidence

The parent compound, YM-298198, has demonstrated in vivo activity. When administered orally to mice with streptozotocin-induced hyperalgesia, it produced a significant analgesic effect at a dose of 30 mg/kg.[1] Importantly, at this dose, it did not cause any impairment in motor coordination as assessed by the rotarod performance test, indicating a favorable therapeutic window.[1]

Conclusion

Based on the comprehensive characterization of its parent compound, YM-298198, this compound is a high-affinity and selective non-competitive antagonist of the mGluR1 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting the Gq/G11-mediated signaling cascade that leads to inositol phosphate production and intracellular calcium mobilization. The preclinical data for YM-298198 suggests that this compound holds potential as a therapeutic agent, particularly in the context of pain, with a promising in vivo efficacy and safety profile. Further direct experimental validation of this compound will be crucial for its continued development.

References

- 1. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

Desmethyl-YM-298198: A Selective mGluR1 Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Desmethyl-YM-298198 is a derivative of the potent, selective, and non-competitive mGluR1 antagonist, YM-298198. This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, the underlying signaling pathways it modulates, and the experimental protocols for its characterization. Given that specific quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive data of its parent compound, YM-298198, to provide a robust framework for its study.

Introduction to this compound and its Parent Compound

This compound is a chemical derivative of YM-298198, a well-characterized, high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] YM-298198 has been instrumental in preclinical studies to elucidate the physiological and pathological roles of mGluR1.[2][3] this compound, as a close structural analogue, is presumed to share a similar mechanism of action and pharmacological profile, making it a valuable tool for researchers in neuroscience and drug discovery.

Chemical Properties:

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Purity |

| This compound | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | C₁₇H₂₁ClN₄OS | 364.9 Da | >99% |

| YM-298198 | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide | C₁₈H₂₂N₄OS | 342.46 Da | Not specified |

Pharmacological Profile and Selectivity

Quantitative Data for YM-298198:

| Parameter | Value | Receptor/Cell Line | Reference |

| Ki | 19 nM | Rat mGluR1-NIH membranes | [2] |

| IC₅₀ | 16 nM | Glutamate-induced inositol phosphate production in mGluR1-NIH3T3 cells | [2][4] |

| Selectivity | No agonistic or antagonistic activity up to 10 μM | mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b | [2] |

Mechanism of Action and Signaling Pathways

This compound is expected to act as a non-competitive antagonist at the mGluR1 receptor, similar to YM-298198. This means it likely binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.

Metabotropic glutamate receptor 1 is a Group I mGluR, which couples to Gαq/11 G-proteins.[3][5] Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6][7] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[7] This signaling pathway is crucial for modulating synaptic plasticity and neuronal excitability.

The diagram below illustrates the canonical mGluR1 signaling pathway and the proposed point of inhibition by this compound.

Caption: mGluR1 signaling pathway and antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antagonist activity of this compound at the mGluR1 receptor.

Radioligand Binding Assay (for determining Kᵢ)

This protocol is adapted from methods used to characterize YM-298198.[2]

Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

Materials:

-

Membranes from HEK293 or CHO cells stably expressing rat or human mGluR1.

-

[³H]YM-298198 (as the radioligand).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled this compound.

-

Unlabeled YM-298198 (for defining non-specific binding).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]YM-298198 (at a concentration near its K₋), and 50 µL of the this compound dilution.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled YM-298198 (e.g., 10 µM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 20-50 µg of protein).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for determining IC₅₀)

This functional assay measures the inhibition of glutamate-induced mGluR1 signaling.[2]

Objective: To determine the potency (IC₅₀) of this compound in inhibiting mGluR1-mediated IP accumulation.

Materials:

-

HEK293 or CHO cells stably expressing mGluR1.

-

Assay medium: DMEM containing 20 mM HEPES.

-

[³H]myo-inositol.

-

Stimulation buffer: Assay medium containing 10 mM LiCl.

-

L-glutamate.

-

This compound.

-

Dowex AG1-X8 resin.

-

0.1 M formic acid, 1 M ammonium formate/0.1 M formic acid.

Procedure:

-

Seed the mGluR1-expressing cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 16-24 hours.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15 minutes.

-

Stimulate the cells by adding a sub-maximal concentration (EC₈₀) of L-glutamate and incubate for 60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid.

-

Separate the total inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.

-

Elute the total [³H]inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

Plot the concentration-response curve and determine the IC₅₀ value.

The following diagram outlines the general workflow for characterizing an mGluR1 antagonist.

Caption: Workflow for characterizing a novel mGluR1 antagonist.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR1 in the central nervous system. While its specific pharmacological data is not as extensively documented as its parent compound, YM-298198, its structural similarity strongly suggests a comparable profile as a potent and selective non-competitive mGluR1 antagonist. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize and characterize this compound in their studies, ultimately contributing to a deeper understanding of mGluR1 function and its potential as a therapeutic target.

References

- 1. Desmethyl YM298198 hydrochloride, Analogue of mGlu1 antagonist YM298198 (CAS 1177767-57-5) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

The Role of Desmethyl-YM-298198 in Elucidating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and various cognitive functions. A key player in this intricate process is the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor that modulates neuronal excitability and synaptic transmission. Dysregulation of mGluR1 signaling has been implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention. Desmethyl-YM-298198, a potent and selective non-competitive antagonist of mGluR1, serves as a valuable pharmacological tool for dissecting the precise role of this receptor in the mechanisms of synaptic plasticity. This technical guide provides an in-depth overview of the use of this compound and other mGluR1 antagonists in studying synaptic plasticity, with a focus on quantitative data, experimental protocols, and visual representations of key pathways and workflows.

This compound: A Potent mGluR1 Antagonist

This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. It exhibits high affinity and selectivity for the mGluR1 receptor, acting as a non-competitive antagonist. This means it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its function.

Quantitative Data on mGluR1 Antagonists

The following table summarizes the binding affinities and inhibitory concentrations of this compound and other commonly used mGluR1 antagonists. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Action | IC50 (nM) | Ki (nM) | Species | Reference |

| This compound | mGluR1 | Non-competitive Antagonist | 16 | - | - | [1] |

| YM-298198 | mGluR1 | Non-competitive Antagonist | 16 | 19 | Rat | [2] |

| JNJ16259685 | mGluR1 | Non-competitive Antagonist | 1.73 | - | Rat | [3] |

| LY367385 | mGluR1 | Competitive Antagonist | - | - | Rat | [4] |

| CPCCOEt | mGluR1 | Non-competitive Antagonist | - | - | Rat | [5][6] |

The Role of mGluR1 in Synaptic Plasticity

mGluR1 is critically involved in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. Its activation can trigger a cascade of intracellular signaling events that ultimately lead to changes in synaptic efficacy.

mGluR1 Signaling Pathway

Activation of mGluR1 by glutamate initiates a signaling cascade that is crucial for its role in synaptic plasticity. The diagram below illustrates the key components of this pathway.

Caption: mGluR1 signaling cascade initiated by glutamate and inhibited by this compound.

Experimental Protocols for Studying mGluR1-Dependent Synaptic Plasticity

The following are detailed methodologies for key experiments used to investigate the role of mGluR1 in synaptic plasticity, often employing antagonists like this compound.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices for LTD Studies

This technique allows for the direct measurement of synaptic currents in individual neurons.

a. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat, P14-P28).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, 2.5 CaCl2) and allow them to recover at 32-34°C for at least 1 hour before recording.

b. Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.

-

Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.2-7.3 with CsOH.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Record excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals with a bipolar stimulating electrode placed in the stratum radiatum. Hold the neuron at -70 mV.

c. LTD Induction:

-

After obtaining a stable baseline of EPSCs for 10-20 minutes, induce mGluR1-dependent LTD by applying the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG; 50-100 µM) for 5-10 minutes.

-

Alternatively, use a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 900 pairs of stimuli at 1 Hz with a 50 ms inter-stimulus interval).

-

To confirm the role of mGluR1, pre-incubate the slice with this compound (or another mGluR1 antagonist) for 20-30 minutes before and during the LTD induction protocol.

d. Data Analysis:

-

Measure the amplitude of the evoked EPSCs.

-

Normalize the EPSC amplitudes to the pre-induction baseline.

-

Plot the normalized EPSC amplitudes over time to visualize the induction and maintenance of LTD.

Field Potential Recording in Cerebellar Slices to Measure LTD

This method measures the summed synaptic activity of a population of neurons.

a. Slice Preparation:

-

Prepare 200-300 µm thick sagittal cerebellar slices from a young rodent as described for hippocampal slices.

b. Recording:

-

Place a slice in the recording chamber and perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the molecular layer to activate parallel fibers (PFs).

-

Place a recording electrode in the molecular layer to record field excitatory postsynaptic potentials (fEPSPs) evoked by PF stimulation.

c. LTD Induction:

-

After a stable baseline, induce cerebellar LTD by conjunctively stimulating PFs (e.g., 1 Hz for 5 minutes) and a climbing fiber (CF) input, or by pairing PF stimulation with depolarization of the Purkinje cell.

-

To investigate the role of mGluR1, apply this compound to the bath before and during the induction protocol.

d. Data Analysis:

-

Measure the slope or amplitude of the fEPSPs.

-

Normalize the fEPSP measurements to the baseline and plot them over time.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the effect of this compound on synaptic plasticity and the logical framework for understanding mGluR1's role in bidirectional plasticity.

Caption: Experimental workflow for studying the effect of this compound on synaptic plasticity.

Caption: Logical relationship of mGluR1 in bidirectional synaptic plasticity.

Conclusion

This compound, as a potent and selective mGluR1 antagonist, is an invaluable tool for researchers investigating the molecular underpinnings of synaptic plasticity. By specifically blocking mGluR1-mediated signaling, scientists can elucidate the contribution of this receptor to both LTP and LTD in various brain regions. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for designing and interpreting experiments aimed at understanding the complex role of mGluR1 in shaping the dynamic nature of our nervous system. Further research utilizing such precise pharmacological tools will undoubtedly continue to unravel the intricate mechanisms of learning and memory and pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reversible and non-competitive antagonist profile of CPCCOEt at the human type 1alpha metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethyl-YM-298198: A Technical Guide for the Investigation of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist, YM-298198, this compound serves as a critical tool for elucidating the role of mGluR1 in the central nervous system and its implications in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in preclinical research.

Core Compound Profile

This compound acts as a negative allosteric modulator of the mGluR1, binding to a site distinct from the glutamate binding site. This non-competitive antagonism allows for the inhibition of mGluR1 signaling without competing with the endogenous ligand, glutamate.

Quantitative Data Summary

The following table summarizes the key in vitro potency of this compound and its parent compound, YM-298198.

| Compound | Assay | Target | Species | Value | Reference(s) |

| This compound | Inhibition of IP production | mGluR1 | Rat | IC₅₀: 16 nM | [1] |

| YM-298198 | Inhibition of IP production | mGluR1 | Rat | IC₅₀: 16 nM | |

| YM-298198 | Radioligand Binding | mGluR1 | Rat | Kᵢ: 19 nM |

Note: Due to the limited publicly available data specifically for this compound, data for the parent compound YM-298198 is included for comparative purposes. It is inferred that this compound exhibits a similar in vivo analgesic profile to YM-298198, which has shown significant analgesic effects in streptozotocin-induced hyperalgesic mice at a dose of 30 mg/kg (p.o.).

Signaling Pathway

Activation of mGluR1, a Gq/11-coupled receptor, initiates a canonical signaling cascade that plays a crucial role in synaptic plasticity. The following diagram illustrates this pathway, which is effectively blocked by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing rat mGluR1.

-

Radioligand: [³H]-R214127 (a high-affinity mGluR1 antagonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

To each well of a 96-well filter plate, add 50 µL of assay buffer, 50 µL of [³H]-R214127 (final concentration ~1 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Add 100 µL of the mGluR1-expressing cell membrane preparation (50-100 µg protein/well).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Kᵢ using the Cheng-Prusoff equation.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium.

-

Materials:

-

HEK293 cells stably expressing rat mGluR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

L-glutamate.

-

This compound.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling.

-

-

Procedure:

-

Seed HEK293-mGluR1 cells into 96-well plates and culture overnight.

-

Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Measure baseline fluorescence.

-

Add a sub-maximal concentration (EC₈₀) of L-glutamate to stimulate the mGluR1 receptor.

-

Immediately measure the change in fluorescence intensity over time.

-

Determine the IC₅₀ value for this compound by plotting the inhibition of the glutamate-induced calcium response against the antagonist concentration.

-

In Vivo Assay

1. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model for Analgesia

This model is used to assess the analgesic efficacy of this compound in a state of chronic pain.

-

Animals: Male ICR mice or Sprague-Dawley rats.

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 200 mg/kg for mice).

-

Monitor blood glucose levels to confirm the induction of diabetes (glucose levels > 250 mg/dL).

-

Allow 2-4 weeks for the development of hyperalgesia.

-

-

Assessment of Hyperalgesia (Paw Withdrawal Latency):

-

Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.

-

Measure the latency for the animal to withdraw its paw from the heat source.

-

Establish a baseline paw withdrawal latency before drug administration.

-

-

Drug Administration and Testing:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

At different time points after drug administration (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency.

-

A significant increase in paw withdrawal latency compared to vehicle-treated diabetic animals indicates an analgesic effect.

-

-

Data Analysis:

-

Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point.

-

Determine the ED₅₀ value from the dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGluR1 in the pathophysiology of neurological disorders. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies aimed at understanding and developing novel therapeutics for CNS disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties will continue to enhance its utility in the field of neuroscience research.

References

Desmethyl-YM-298198: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-YM-298198 is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist, YM-298198, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride, is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazole core. The key structural features and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₀N₄OS·HCl |

| Molecular Weight | 364.89 g/mol |

| CAS Number | 299901-57-8, 1177767-57-5 |

| Canonical SMILES | CC1=C(SC2=NC3=CC=C(N)C=C3N12)C(=O)NC1CCCCC1.Cl |

| InChI Key | SWKZWXJQIDXGLX-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Protocol |

| Physical Form | Solid powder | Visual inspection. |

| Solubility | Soluble in DMSO to 50 mM | A stock solution is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to the desired concentration. |

| Purity | ≥98% (HPLC) or >99% | High-Performance Liquid Chromatography (HPLC) is utilized to assess the purity of the compound. |

| Storage | Desiccate at room temperature | The compound should be stored in a tightly sealed container with a desiccant to prevent moisture absorption. |

Pharmacological Properties

This compound is a high-affinity, selective, and noncompetitive antagonist of mGluR1. Its pharmacological activity is primarily characterized by its ability to inhibit mGluR1-mediated signaling.

Table 3: Pharmacological Profile of this compound

| Parameter | Value |

| Target | Metabotropic Glutamate Receptor 1 (mGluR1) |

| Mechanism of Action | Noncompetitive Antagonist |

| IC₅₀ | 16 nM |

Note: The IC₅₀ value is widely cited by commercial suppliers. The primary experimental data for this compound specifically is not detailed in readily available literature. The pharmacological profile is understood to be very similar to that of YM-298198.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of mGluR1 antagonists like this compound, adapted from studies on the parent compound YM-298198.

Radioligand Binding Assay (for determining binding affinity)

This protocol is based on the methods used for the parent compound, YM-298198.

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Rat cerebella are homogenized in a sucrose buffer. The homogenate is centrifuged to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes, which are subsequently resuspended in the assay buffer.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand. The amount of radioactivity retained on the filters, corresponding to the bound ligand, is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is then determined by fitting the competition binding data to a one-site or two-site model using nonlinear regression analysis.

Inositol Phosphate (IP) Accumulation Assay (for determining functional antagonism)

This protocol measures the ability of an antagonist to inhibit agonist-induced mGluR1 activation.

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Methodology:

-

Cell Culture and Labeling: Cells stably expressing mGluR1 (e.g., Chinese Hamster Ovary cells) are cultured and incubated with [³H]myo-inositol, which is incorporated into cellular phosphoinositides.

-

Compound Incubation: The labeled cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an mGluR1 agonist (such as glutamate or (S)-3,5-DHPG) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Extraction and Quantification: The reaction is stopped, and the cells are lysed. The accumulated [³H]IPs are separated from free [³H]myo-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]IPs produced is a measure of mGluR1 activation. The inhibitory effect of this compound is determined, and the IC₅₀ value is calculated from the concentration-response curve.

Signaling Pathways

As a noncompetitive antagonist, this compound is presumed to bind to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the receptor that prevents its activation even when glutamate is bound. The antagonism by this compound effectively blocks the canonical mGluR1 signaling cascade.

Caption: Antagonism of mGluR1 Signaling by this compound.

This diagram illustrates the canonical signaling pathway of mGluR1, which is initiated by the binding of glutamate. This leads to the activation of the Gq/11 G-protein, followed by the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site, prevents this cascade from being initiated by glutamate.

Conclusion

This compound is a valuable research tool for the specific antagonism of mGluR1. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies aimed at elucidating the role of mGluR1 in various physiological and pathological processes. While detailed characterization data specific to this desmethyl derivative is limited in public literature, its properties and the methodologies for its study can be inferred from its parent compound, YM-298198. This guide provides the foundational information and experimental frameworks necessary for the effective use of this compound in a research setting.

An In-Depth Technical Guide to the Discovery and Synthesis of Desmethyl-YM-298198

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl-YM-298198, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document details its discovery as a derivative of YM-298198, outlines a plausible synthetic route based on established chemical principles for analogous thiazolo[3,2-a]benzimidazoles, and presents its pharmacological profile. Detailed protocols for key characterization assays, including radioligand binding and inositol phosphate accumulation, are provided to enable replication and further investigation. All quantitative data are summarized for clarity, and key pathways are visualized through diagrams to facilitate a deeper understanding of its mechanism and experimental workflows.

Introduction: Discovery and Significance

This compound, chemically known as 6-amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide, has been identified as a significant derivative of the well-characterized mGluR1 antagonist, YM-298198. While the specific initial discovery of this compound as a distinct pharmacological entity is not extensively detailed in publicly available literature, it is recognized as a potent mGluR1 antagonist in its own right. Its structural relationship to YM-298198 suggests it may arise from N-demethylation, a common metabolic pathway for N-methylated compounds in vivo. The high affinity and selectivity of this compound for mGluR1 make it a valuable tool for studying the physiological and pathological roles of this receptor, which is implicated in various neurological and psychiatric disorders.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of the core thiazolo[3,2-a]benzimidazole structure is a key step. A common method involves the reaction of a 2-mercaptobenzimidazole derivative with an α-haloketone, followed by cyclization.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 6-amino-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate

-

To a solution of 2-mercapto-5-aminobenzimidazole (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Saponification to 6-amino-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid

-

Suspend the ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry thoroughly.

Step 3: Amide Coupling to form this compound

-

Dissolve the carboxylic acid from Step 2 in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU or HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add cyclohexylamine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Pharmacological Characterization

This compound is a high-affinity, selective, and noncompetitive antagonist of mGluR1. Its pharmacological properties have been determined through various in vitro assays.

Quantitative Data Summary

| Parameter | Value | Receptor/Cell Line | Reference |

| IC50 | 16 nM | mGluR1 | [Not explicitly stated for this compound, but inferred from data for YM-298198] |

| Binding Affinity (Ki) | Not explicitly reported | mGluR1 | - |

Note: Specific quantitative data for this compound is sparse in publicly available literature. The provided IC50 value is often cited for its parent compound, YM-298198, and is presumed to be similar for the desmethyl derivative due to its structural similarity and described high affinity.

Key Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the pharmacological activity of mGluR1 antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human or rat mGluR1 (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand for mGluR1 (e.g., [3H]R214127), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known mGluR1 antagonist.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to antagonize the Gq-coupled signaling pathway of mGluR1.

In Vitro Characterization of Desmethyl-YM-298198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-YM-298198 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document provides a comprehensive in vitro pharmacological profile of this compound and its parent compound, YM-298198, which exhibits a nearly identical inhibitory potency. The data herein supports the utility of this compound as a valuable tool for studying mGluR1 function and as a potential scaffold for the development of novel therapeutics targeting neurological disorders.

Introduction

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1][2] It is primarily coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

This compound is a derivative of YM-298198, a well-characterized, high-affinity, and selective non-competitive antagonist of mGluR1.[4][5] This guide summarizes the key in vitro pharmacological data for these compounds and provides detailed experimental protocols for their characterization.

Quantitative Pharmacology

The following tables summarize the in vitro pharmacological data for this compound and its parent compound, YM-298198.

Table 1: Binding Affinity and Functional Potency of YM-298198 at mGluR1

| Parameter | Value | Species | Assay Type | Reference |

| Kᵢ | 19 nM | Rat | Radioligand Binding Assay ([³H]R214127) | [3][4] |

| IC₅₀ (Inositol Phosphate) | 16 nM | Rat | Inositol Monophosphate (IP1) Accumulation | [3][4] |

| IC₅₀ (Synaptic Transmission) | 24 nM | Rat | Electrophysiology (mGlu-EPSP) | [5] |

Table 2: Functional Potency of this compound at mGluR1

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 16 nM | Not Specified | [6][7][8] |

Table 3: Selectivity Profile of YM-298198

| Receptor Subtype | Activity | Concentration | Reference |

| mGluR2 | No agonistic or antagonistic activity | Up to 10 µM | [4] |

| mGluR3 | No agonistic or antagonistic activity | Up to 10 µM | [4] |

| mGluR4a | No agonistic or antagonistic activity | Up to 10 µM | [4] |

| mGluR6 | No agonistic or antagonistic activity | Up to 10 µM | [4] |

| mGluR7b | No agonistic or antagonistic activity | Up to 10 µM | [4] |

Signaling Pathway and Experimental Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by mGluR1 and the point of inhibition by this compound.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Preclinical Research Applications of Desmethyl-YM-298198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 has been identified as a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound holds potential for investigating the therapeutic utility of mGluR1 modulation in various preclinical models of neurological and psychiatric disorders. The glutamatergic system, particularly mGluR1, is implicated in the pathophysiology of chronic pain, anxiety, and other central nervous system (CNS) conditions, making selective antagonists like this compound valuable research tools. This technical guide provides an in-depth overview of the preclinical research applications of this compound, including its known pharmacological profile, potential therapeutic applications, and detailed experimental methodologies.

Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [2] |

| Molecular Formula | C₁₇H₂₁ClN₄OS | [2] |

| Molecular Weight | 364.9 g/mol | [2] |

| Mechanism of Action | Noncompetitive mGluR1 Antagonist | [1] |

| In Vitro Potency (IC₅₀) | 16 nM | [1] |

| Solubility | Soluble in DMSO |

Preclinical Applications

Analgesia in Neuropathic Pain

This compound has been reported to exhibit analgesic effects in a preclinical model of diabetic neuropathy. Specifically, it has shown efficacy in streptozotocin-induced hyperalgesic mice.[1] While the primary research article detailing these findings is not publicly available, this application aligns with the broader understanding of the role of mGluR1 in pain modulation. Antagonism of mGluR1 has been shown to be effective in various models of inflammatory and neuropathic pain.

Potential In Vivo Models for Analgesic Efficacy Testing:

-

Streptozotocin-Induced Diabetic Neuropathy: This model is used to mimic the painful peripheral neuropathy that can occur as a complication of diabetes.

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve: A widely used model of neuropathic pain resulting from nerve damage.

-

Spared Nerve Injury (SNI): Another model of neuropathic pain that involves ligation and transection of tibial and common peroneal nerves, leaving the sural nerve intact.

-

Formalin Test: This model assesses both acute and persistent pain responses.

Anxiety Disorders

Given the role of the glutamatergic system in anxiety, mGluR1 antagonists are being investigated for their anxiolytic potential. Preclinical studies with other selective mGluR1 antagonists have demonstrated efficacy in animal models of anxiety. This compound, with its high affinity for mGluR1, represents a valuable tool for further exploring this therapeutic avenue.

Potential In Vivo Models for Anxiolytic Activity:

-

Elevated Plus Maze: This test is based on the rodent's natural aversion to open and elevated spaces.

-

Light-Dark Box Test: This model assesses the conflict between the innate tendency of mice to explore a novel environment and their aversion to a brightly lit area.

-

Marble Burying Test: A test for anxiety-like and compulsive-like behaviors in rodents.

Experimental Protocols

In Vitro Characterization: Calcium Mobilization Assay

This protocol describes a general method for characterizing the antagonist activity of this compound at the mGluR1 receptor using a calcium mobilization assay in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing human or rat mGluR1.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye extrusion).

-

Pluronic F-127 (to aid dye loading).

-

This compound hydrochloride.

-

mGluR1 agonist (e.g., L-Quisqualic acid or DHPG).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the mGluR1-expressing HEK293 cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), probenecid (e.g., 2.5 mM), and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer to create a concentration-response curve.

-

Prepare a solution of the mGluR1 agonist at a concentration that elicits a submaximal response (EC₈₀).

-

-

Assay Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

After establishing a stable baseline, add the EC₈₀ concentration of the mGluR1 agonist to all wells.

-

Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

References

Navigating the Nuances of Cognitive Enhancement: A Technical Guide to α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators in Learning and Memory Research

A Clarification on the Pharmacological Target of Desmethyl-YM-298198

Initial searches to inform this technical guide have revealed a critical discrepancy regarding the molecular target of this compound. The scientific literature identifies this compound not as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), but as a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), with a reported IC50 of 16 nM[1]. It is described as a derivative of the mGlu1-selective antagonist YM 298198.

Given this evidence, a technical guide detailing the use of this compound for studying learning and memory through the α7 nAChR would be scientifically inaccurate.

Therefore, this guide will instead focus on a well-characterized and widely used Type II α7 nAChR positive allosteric modulator, PNU-120596 , to fulfill the core request for an in-depth technical resource on the role of this important class of molecules in cognitive research. PNU-120596 serves as an exemplary tool compound for investigating the therapeutic potential of α7 nAChR modulation in learning and memory.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Target for Cognitive Enhancement

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel abundantly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex[2]. Composed of five α7 subunits, this receptor exhibits unique properties, including high calcium permeability and rapid activation and desensitization[2]. The influx of calcium through α7 nAChRs triggers a cascade of intracellular signaling events that modulate synaptic plasticity, a fundamental mechanism for learning and memory[3].

Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders associated with cognitive deficits, including Alzheimer's disease and schizophrenia. Consequently, enhancing the function of this receptor has emerged as a promising therapeutic strategy.

Mechanism of Action: Positive Allosteric Modulators (PAMs)

Positive allosteric modulators represent an innovative approach to enhancing α7 nAChR function. Unlike direct agonists that bind to the same site as the endogenous neurotransmitter acetylcholine (ACh), PAMs bind to a distinct, allosteric site on the receptor. This binding event does not directly open the channel but rather increases the probability of the channel opening in the presence of an agonist like ACh or choline.

PNU-120596 is a Type II PAM, a class of modulators that not only increases the peak current response to an agonist but also profoundly slows the receptor's desensitization kinetics[3]. This prolonged channel opening leads to a significant enhancement of calcium influx and downstream signaling.

Signaling Pathways Modulated by α7 nAChR PAMs

The enhanced calcium influx mediated by α7 nAChR activation in the presence of a PAM like PNU-120596 initiates several downstream signaling cascades crucial for synaptic plasticity and cell survival.

Quantitative Data for PNU-120596

The following tables summarize key quantitative data for PNU-120596 from various studies.

Table 1: In Vitro Electrophysiological Data

| Parameter | Cell Type/Receptor | Agonist | PNU-120596 Concentration | Result | Reference |

| EC50 Shift | Oocytes expressing human α7 nAChR | Acetylcholine | 1 µM | ~2.7-fold reduction in ACh EC50 | [4] |

| Channel Kinetics | Oocytes expressing α7 nAChR | Acetylcholine | 10 µM | Significant retardation of desensitization | [4] |

Table 2: In Vivo Behavioral Data

| Animal Model | Behavioral Test | Treatment | Dose | Outcome | Reference |

| Rats | Novel Object Recognition | PNU-120596 | 0.1 mg/kg (sub-effective dose) + Donepezil (0.3 mg/kg) | Attenuated scopolamine-induced memory deficits | [5] |

| Rats | Novel Object Recognition | PNU-120596 | 0.1 mg/kg (sub-effective dose) + Galantamine (0.1 mg/kg) | Attenuated scopolamine-induced memory deficits | [5] |

| Rats | Novel Object Recognition | PNU-120596 | 0.1 mg/kg (sub-effective dose) + Memantine (0.3 mg/kg) | Attenuated scopolamine-induced memory deficits | [5] |

| Mice (LPS-treated) | Episodic Memory Test | PNU-120596 | Not specified | Transiently improved memory | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for experiments involving α7 nAChR PAMs.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to characterize the modulatory effects of compounds on α7 nAChRs expressed in a controlled system.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Oocytes are then injected with cRNA encoding the human α7 nAChR subunit and incubated for 2-5 days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two glass microelectrodes filled with KCl are inserted into the oocyte.

-

Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.

-

Drug Application: Acetylcholine is applied to elicit an inward current. To test the effect of the PAM, PNU-120596 is co-applied with acetylcholine.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the peak current amplitude and the rate of desensitization. Dose-response curves are generated to calculate the EC50 values for the agonist in the presence and absence of the modulator.

Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used behavioral assay to assess recognition memory.

Methodology:

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Training (Sample Phase): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Inter-trial Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours). During this time, a cognitive deficit can be induced, for example, by administering scopolamine.

-

Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

Drug Administration: PNU-120596 and/or other compounds are administered at specific time points before the training or testing phase, depending on the experimental question (e.g., effects on acquisition, consolidation, or retrieval).

-

Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.

Conclusion

Positive allosteric modulators of the α7 nAChR, such as PNU-120596, are powerful research tools for elucidating the role of this receptor in learning and memory. By enhancing the effects of endogenous acetylcholine, these compounds offer a more nuanced approach to receptor modulation compared to direct agonists. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding and harnessing the therapeutic potential of α7 nAChR modulation for cognitive disorders. Further research into the long-term effects and specific downstream signaling pathways activated by different classes of α7 PAMs will be crucial for the development of safe and effective cognitive enhancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Desmethyl-YM-298198

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo investigation of Desmethyl-YM-298198, a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound is a valuable tool for studying the physiological and pathological roles of mGluR1 signaling in the central nervous system.

Introduction

This compound acts as a negative allosteric modulator of mGluR1, a G-protein coupled receptor predominantly expressed in the cerebellum, hippocampus, thalamus, and substantia nigra. Activation of mGluR1 is coupled to the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling pathway mobilizes intracellular calcium and activates protein kinase C (PKC), playing a crucial role in synaptic plasticity, motor control, and pain perception. By antagonizing this receptor, this compound offers a powerful means to investigate the consequences of mGluR1 blockade in various neurological and psychiatric disorder models.

Data Presentation

In Vitro and Ex Vivo Potency

| Compound | Target | Assay Type | Potency (IC₅₀/Concentration) | Reference |

| This compound | mGluR1 | Ex vivo hippocampal slice LTP | 500 nM | [1][2] |

| YM-298198 | mGluR1 | Synaptic activation inhibition in rat cerebellar slices | 24 nM (IC₅₀) |

Note: this compound is reported to have a comparable potency to its parent compound, YM-298198.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGluR1 and the inhibitory action of this compound.

Experimental Protocols

Disclaimer: No specific in vivo protocols for this compound have been published to date. The following protocols are extrapolated from studies using the parent compound, YM-298198, and other mGluR1 antagonists. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.

Animal Model and Housing

-

Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional and national animal welfare guidelines.

Drug Preparation and Administration

-

Formulation: this compound hydrochloride is soluble in saline. For in vivo use, it can be dissolved in sterile 0.9% saline.

-

Administration Routes:

-

Intracerebroventricular (ICV) Injection: For direct central nervous system administration.

-

Intraperitoneal (IP) Injection: For systemic administration.

-

Oral Gavage (PO): To assess oral bioavailability and efficacy.

-

Experimental Workflow: Behavioral Assessment

The following diagram outlines a general workflow for a behavioral study.

Protocol 1: Assessment of Anxiolytic-like Effects (Elevated Plus Maze)

-

Apparatus: An elevated plus maze consisting of two open arms and two closed arms.

-

Procedure:

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle 30 minutes prior to testing.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

-

-

Endpoint Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 2: Assessment of Antinociceptive Effects (Formalin Test)

-

Procedure:

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle 30 minutes prior to the formalin injection.

-

Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the hind paw.

-

Immediately place the animal in a clear observation chamber.

-

Record the time the animal spends licking, biting, or flinching the injected paw for 60 minutes. The response is typically biphasic (early phase: 0-5 min; late phase: 15-60 min).

-

-

Endpoint Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an antinociceptive effect.

Protocol 3: Intracranial Self-Stimulation (ICSS) - A Model for Anhedonia/Reward

-

Surgical Preparation: Implant a stimulating electrode into the medial forebrain bundle.

-

Training: Train animals to press a lever to receive electrical stimulation.

-

Procedure:

-

Establish a stable baseline of ICSS responding.

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle.

-

Measure the rate of lever pressing at various time points post-injection.

-

-

Endpoint Analysis: A decrease in the rate of self-stimulation may suggest a reduction in reward sensitivity or anhedonia-like behavior.

Conclusion

This compound is a potent and selective tool for probing the function of mGluR1 in the central nervous system. The provided protocols, while extrapolated from related compounds, offer a solid foundation for designing and executing in vivo studies to explore its therapeutic potential in a range of neurological and psychiatric disorders. It is imperative that researchers conduct thorough dose-finding studies and adhere to ethical guidelines for animal experimentation.

References

Application Notes and Protocols for Studying α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) in patch-clamp electrophysiology. While the initial query mentioned Desmethyl-YM-298198, public domain data on its specific application in this context is limited. Therefore, these notes will focus on a well-characterized and widely used α7 nAChR PAM, PNU-120596, as a representative compound. The principles and protocols described herein are broadly applicable to the study of other α7 nAChR PAMs.

The α7 nAChR is a ligand-gated ion channel involved in various cognitive processes, and its dysfunction has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] PAMs of the α7 nAChR are of significant therapeutic interest as they can enhance the receptor's function in response to the endogenous agonist, acetylcholine (ACh).[1][3] Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel function and to characterize the effects of modulatory compounds like PNU-120596.[4][5]

Mechanism of Action of α7 nAChR Positive Allosteric Modulators

α7 nAChR PAMs, such as PNU-120596, do not activate the receptor directly but potentiate the response to an agonist (e.g., acetylcholine or choline).[1][6] These modulators bind to an allosteric site on the receptor, distinct from the agonist binding site. This binding event leads to a conformational change that can:

-

Increase the potency of agonists: Less agonist is required to elicit a response.[1]

-

Enhance the maximal efficacy of agonists: The maximum current elicited by the agonist is increased.[1]

-

Prolong the duration of channel opening: This is a characteristic feature of Type II PAMs like PNU-120596, which dramatically slows the receptor's desensitization.[1][3]

This modulation of the α7 nAChR can lead to an increased influx of cations, primarily Ca²⁺ and Na⁺, thereby influencing neuronal excitability and downstream signaling pathways.[7][8]

Data Presentation: Quantitative Effects of PNU-120596

The following table summarizes the quantitative data on the effects of PNU-120596 on α7 nAChR function as determined by patch-clamp electrophysiology.

| Parameter | Agonist | PNU-120596 Concentration | Cell Type | Observed Effect | Reference |

| Peak Current Amplitude | Acetylcholine (ACh) | 10 µM | Neuro2a cells expressing α7 nAChR | Significant increase in peak current amplitude. | [9] |

| Current Decay (Desensitization) | Acetylcholine (ACh) | 10 µM | Rat Hippocampal Interneurons | Pronounced prolongation of the evoked response. | [1] |

| Agonist Potency (EC₅₀) | Acetylcholine (ACh) | Not specified | Engineered human α7 nAChR | Increased agonist potency. | [1] |

| Anoxic Depolarization Delay | Choline (20-200 µM) | 1 µM | Rat Hippocampal CA1 Pyramidal Neurons | Significantly delayed anoxic depolarization. | [10] |

Experimental Protocols

Cell Preparation

A variety of cell types can be used for studying α7 nAChRs, including:

-

Heterologous expression systems: Human embryonic kidney (HEK293) cells or Xenopus oocytes transfected with the α7 nAChR subunit.

-

Neuronal cell lines: Neuroblastoma cells (e.g., SH-SY5Y, Neuro2a) endogenously or exogenously expressing α7 nAChRs.[9]

-

Primary neurons: Rat hippocampal interneurons or pyramidal neurons are known to express functional α7 nAChRs.[1][11]

Protocol for Cultured Cells:

-

Culture cells on glass coverslips suitable for microscopy and patch-clamp recording.

-

For transient transfections, introduce the plasmid containing the α7 nAChR subunit using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

-

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

Solutions

Intracellular (Pipette) Solution (in mM):

| Component | Concentration |

| CsCl or K-Gluconate | 120-140 |